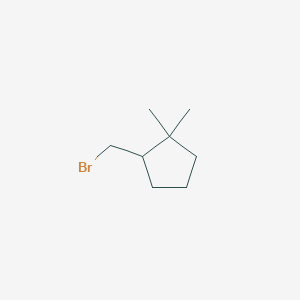

2-(Bromomethyl)-1,1-dimethylcyclopentane

Description

2-(Bromomethyl)-1,1-dimethylcyclopentane is a bicyclic organobromine compound characterized by a cyclopentane ring substituted with a bromomethyl group at the 2-position and two methyl groups at the 1-position. Its molecular formula is C₈H₁₃Br, with a molecular weight of 189.09 g/mol.

Properties

Molecular Formula |

C8H15Br |

|---|---|

Molecular Weight |

191.11 g/mol |

IUPAC Name |

2-(bromomethyl)-1,1-dimethylcyclopentane |

InChI |

InChI=1S/C8H15Br/c1-8(2)5-3-4-7(8)6-9/h7H,3-6H2,1-2H3 |

InChI Key |

KCPYDIHBGDTVPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1CBr)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,1-dimethylcyclopentane typically involves the bromination of 1,1-dimethylcyclopentane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of 2-(Bromomethyl)-1,1-dimethylcyclopentane may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures higher yields and better control over reaction conditions. The use of less toxic solvents and safer reaction conditions is also a focus in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,1-dimethylcyclopentane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Elimination Reactions: Alkenes are the major products.

Oxidation and Reduction: Alcohols, carboxylic acids, and hydrocarbons are formed depending on the reagents used

Scientific Research Applications

2-(Bromomethyl)-1,1-dimethylcyclopentane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the synthesis of potential drug candidates.

Material Science: It is used in the preparation of polymers and other materials with specific properties.

Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,1-dimethylcyclopentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-(Bromomethyl)-1,1-dimethylcyclopentane and Analogous Compounds

2.1. Structural and Reactivity Comparisons

vs. 1-Bromopentane (Linear Bromoalkane):

While 1-bromopentane is a linear alkyl bromide optimized for SN2 reactions due to minimal steric hindrance, the cyclic structure of 2-(bromomethyl)-1,1-dimethylcyclopentane introduces steric constraints from the dimethyl groups. This may favor SN1 mechanisms or intramolecular reactions .vs. 1-(Bromomethyl)-1-methylcyclopentane (Positional Isomer):

The positional isomerism (bromomethyl at 1- vs. 2-position) alters steric and electronic environments. The target compound’s bromomethyl group at C2 may allow better accessibility for nucleophilic attack compared to the more hindered C1-substituted isomer .- vs. cis-1,3-Dimethylcyclopentane (Non-Brominated Analog): The absence of bromine in cis-1,3-dimethylcyclopentane eliminates electrophilic reactivity. This highlights the role of the bromomethyl group in enabling substitution or elimination reactions in the target compound .

vs. 1-Adamantyl Bromomethyl Ketone (Adamantane Derivative):

The adamantane core’s rigidity contrasts with the cyclopentane ring’s flexibility. While both contain bromomethyl groups, the adamantane derivative’s stability under harsh conditions makes it preferable in medicinal chemistry, whereas the cyclopentane derivative may offer synthetic versatility .

2.2. Spectroscopic and Physicochemical Data

Collision Cross Section (CCS) Analysis:

For 1-(bromomethyl)-1-methylcyclopentane, predicted CCS values range from 137.1–145.1 Ų (depending on adducts), reflecting its compact cyclic structure . Similar CCS trends are expected for the target compound, though positional isomerism may slightly alter dipole interactions.Spectral Characterization: While spectral data for the target compound are unavailable, analogs like 1-adamantyl bromomethyl ketone were characterized via FTIR (C-Br stretch ~550 cm⁻¹) and NMR (δ ~3.5 ppm for bromomethyl protons) . These techniques are applicable to confirm the structure of 2-(bromomethyl)-1,1-dimethylcyclopentane.

Biological Activity

2-(Bromomethyl)-1,1-dimethylcyclopentane is a halogenated organic compound that has garnered interest in various fields, including medicinal chemistry and material science. Its unique structure, characterized by a bromomethyl group attached to a dimethylcyclopentane framework, suggests potential biological activities. This article explores the biological activity of this compound, summarizing available research findings, case studies, and relevant data.

| Property | Value |

|---|---|

| Molecular Formula | C8H15Br |

| Molecular Weight | 195.11 g/mol |

| CAS Number | 1543085-56-8 |

| IUPAC Name | 2-(Bromomethyl)-1,1-dimethylcyclopentane |

Biological Activity Overview

While specific biological activity data for 2-(bromomethyl)-1,1-dimethylcyclopentane is limited, compounds containing bromomethyl groups are known to exhibit various biological effects. These can include:

- Antimicrobial Activity : Brominated compounds often demonstrate antimicrobial properties due to their ability to disrupt cellular processes in bacteria and fungi.

- Cytotoxic Effects : Some studies suggest that brominated compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.

- Enzyme Inhibition : The presence of the bromomethyl group may enhance the ability of the compound to act as an enzyme inhibitor, affecting metabolic pathways.

Antimicrobial Properties

A study on related brominated compounds indicated that they possess significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli . Although direct studies on 2-(bromomethyl)-1,1-dimethylcyclopentane are scarce, its structural analogs suggest potential efficacy in combating bacterial infections.

Cytotoxicity in Cancer Cells

Research has indicated that brominated compounds can exhibit cytotoxicity towards cancer cell lines. For example, a study evaluating the effects of various halogenated alkanes found that certain derivatives were effective in inhibiting the growth of breast cancer cell lines . This suggests that 2-(bromomethyl)-1,1-dimethylcyclopentane may warrant investigation for similar properties.

Enzyme Inhibition Studies

The potential for enzyme inhibition is supported by theoretical studies indicating that bromomethyl groups can enhance binding affinity to specific enzymes. For instance, enzyme assays conducted on related compounds have shown promising results in inhibiting key metabolic enzymes involved in cancer progression . Further experimental validation is necessary to explore this aspect for 2-(bromomethyl)-1,1-dimethylcyclopentane.

The mechanism of action for 2-(bromomethyl)-1,1-dimethylcyclopentane likely involves:

- Binding Interactions : The bromomethyl group may facilitate interactions with active sites of enzymes or receptors due to its electrophilic nature.

- Cell Membrane Disruption : Similar compounds have been shown to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.